molecular formula C14H22Cl2N2 B1461448 (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine CAS No. 1036614-61-5

(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine

Cat. No.: B1461448
CAS No.: 1036614-61-5
M. Wt: 289.2 g/mol
InChI Key: IWSCGDKRPZIJCK-UHFFFAOYSA-N
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Description

(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine: is an organic compound with the molecular formula C14H22Cl2N2. This compound is characterized by the presence of a dichlorophenyl group attached to a methylbutan-2-yl chain, which is further substituted with a dimethylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methyl-2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with dimethylamine to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the dichlorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding properties.

Medicine: Although not directly used as a therapeutic agent, this compound is valuable in medicinal chemistry for the development of new drugs. Its structural features are explored for designing compounds with improved pharmacological profiles.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine involves its interaction with specific molecular targets. The dichlorophenyl group is known to engage in hydrophobic interactions with protein binding sites, while the amine groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)amine
  • (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)ethylamine
  • (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)propylamine

Comparison: Compared to its similar compounds, (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine exhibits unique properties due to the presence of the dimethylamine group. This group enhances its solubility in organic solvents and increases its reactivity in nucleophilic substitution reactions. Additionally, the dichlorophenyl group imparts significant hydrophobic character, making it a valuable compound for studying hydrophobic interactions in biological systems.

Properties

IUPAC Name

1-N-[(3,4-dichlorophenyl)methyl]-2-N,2-N,3-trimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2/c1-10(2)14(18(3)4)9-17-8-11-5-6-12(15)13(16)7-11/h5-7,10,14,17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCGDKRPZIJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNCC1=CC(=C(C=C1)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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